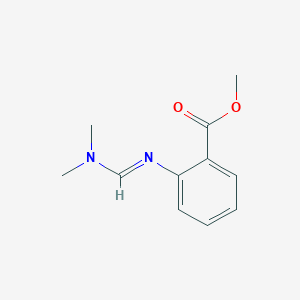
Anthranilic acid, N-dimethylaminomethylene-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
El acetato de osaterona se puede sintetizar a través de múltiples rutas. Un método común implica la deshidrogenación de 17α-acetoxi-6-cloropregna-4,6-dieno-3,20-diona utilizando 2,3-dicloro-5,6-dicianobenzoquinona en dioxano en reflujo. Esto produce 17α-acetoxi-6-cloropregna-1,4,6-trieno-3,20-triona, que luego se oxida con tetróxido de osmio y periodato de sodio en dioxano en reflujo para producir 17α-acetoxi-6-cloro-1α-hidroxi-2-oxapregna-4,6-dieno-3,20-diona. El producto final se obtiene tratando este compuesto con borohidruro de sodio y bicarbonato de sodio en una mezcla de metanol-tetrahidrofurano .
Análisis De Reacciones Químicas
El acetato de osaterona sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar usando reactivos como el tetróxido de osmio y el periodato de sodio.
Reducción: El borohidruro de sodio se usa comúnmente para reducir el acetato de osaterona.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente que involucran el átomo de cloro en la posición 6.
Los reactivos comunes utilizados en estas reacciones incluyen 2,3-dicloro-5,6-dicianobenzoquinona, tetróxido de osmio, periodato de sodio, borohidruro de sodio y bicarbonato de sodio. Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados y oxidados del acetato de osaterona .
Aplicaciones Científicas De Investigación
El acetato de osaterona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El acetato de osaterona ejerce sus efectos al actuar como un antagonista del receptor de andrógenos, bloqueando así la actividad biológica de los andrógenos como la testosterona y la dihidrotestosterona. También funciona como un agonista del receptor de progesterona, imitando los efectos de las progestágenas naturales . Esta doble acción ayuda a reducir el tamaño de la próstata y alivia los síntomas de la hiperplasia prostática benigna en perros .
Comparación Con Compuestos Similares
El acetato de osaterona es similar a otros antiandrógenos esteroideos y progestágenos, como el acetato de clormadinona y el acetato de delmadinona. El acetato de osaterona es único en sus actividades estrogénicas y androgénicas mínimas, lo que lo hace particularmente adecuado para aplicaciones veterinarias . Otros compuestos similares incluyen:
Acetato de Clormadinona: Otro antiandrógeno esteroideo y progestágeno utilizado en medicina veterinaria.
Acetato de Delmadinona: Un antiandrógeno esteroideo con aplicaciones similares pero diferentes propiedades farmacocinéticas.
El acetato de osaterona destaca por sus interacciones específicas con los receptores y su favorable perfil de seguridad en uso veterinario .
Propiedades
Número CAS |
113290-32-7 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 2-(dimethylaminomethylideneamino)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)8-12-10-7-5-4-6-9(10)11(14)15-3/h4-8H,1-3H3 |
Clave InChI |
OWQMAKRMHORJCK-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
SMILES canónico |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
Sinónimos |
Benzoic acid, 2-[[(dimethylamino)methylene]amino]-, methyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














